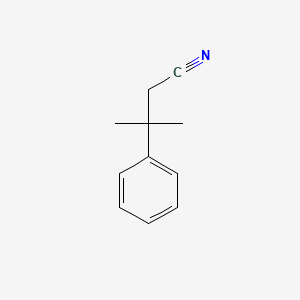







|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:4].[C-:12]#[N:13].[Na+]>CS(C)=O>[CH3:4][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:11])[CH2:2][C:12]#[N:13] |f:1.2|
|


|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
54.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to half the initial volume, H2O (400 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
it was extracted with Et2O (3×)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic extracts were dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a crude product (115.1 g), which
|
|
Type
|
CUSTOM
|
|
Details
|
as obtained
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CC#N)(C)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |